2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride
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Overview
Description
A2764 dihydrochloride is a highly selective inhibitor of the TWIK-related spinal cord potassium channel, also known as K2P18.1 or TRESK. It exhibits moderate inhibitory effects on other potassium channels such as TREK-1 and TALK-1. This compound is particularly sensitive to activated TRESK channels, with an IC50 value of 6.8 micromolar, compared to its effect on basal currents . A2764 dihydrochloride can lead to cell depolarization and increased excitability in native cells, making it a valuable tool for probing the role of TRESK channels in conditions like migraine and nociception .
Safety and Hazards
The compound is associated with some safety hazards. It has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Future Directions
Mechanism of Action
Target of Action
A2764 dihydrochloride is a highly selective inhibitor of TRESK (TWIK-related spinal cord K+ channel, K2P18.1) . TRESK is a two-pore domain potassium channel that plays a crucial role in maintaining the resting membrane potential and cellular excitability .
Mode of Action
A2764 dihydrochloride interacts with the TRESK channels, inhibiting their function . It is more sensitive to the activated mTRESK channels than the basal current . The IC50 value for the activated mTRESK channels is 6.8 µM .
Biochemical Pathways
The inhibition of TRESK channels by A2764 dihydrochloride affects the potassium currents in cells . Under normal conditions, TRESK channels contribute to the background potassium current that helps maintain the resting membrane potential. By inhibiting these channels, A2764 dihydrochloride reduces this current, leading to cell depolarization .
Pharmacokinetics
Its solubility in water and dmso suggests that it may have good bioavailability
Result of Action
The inhibition of TRESK channels by A2764 dihydrochloride leads to cell depolarization and increased excitability in native cells . This change in cellular excitability has potential implications for various physiological processes and diseases, including migraine and nociception .
Biochemical Analysis
Biochemical Properties
A2764 dihydrochloride interacts with the TRESK channel, exerting its effects by inhibiting this channel . It has moderate inhibitory effects on other channels such as TREK-1 and TALK-1 . The nature of these interactions involves the binding of A2764 dihydrochloride to these channels, leading to their inhibition .
Cellular Effects
A2764 dihydrochloride influences cell function by causing cell depolarization and increasing cellular excitability . This can impact various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of A2764 dihydrochloride involves its binding to the TRESK channel, leading to its inhibition . This results in cell depolarization and increased cellular excitability . It is more sensitive to the activated mTRESK channels than the basal current .
Temporal Effects in Laboratory Settings
It is known that A2764 dihydrochloride can lead to cell depolarization and increased excitability in native cells .
Preparation Methods
The synthetic routes and reaction conditions for A2764 dihydrochloride are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the dihydrochloride salt. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
A2764 dihydrochloride primarily undergoes reactions typical of organic compounds containing aromatic rings and amine groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amine groups, potentially leading to the formation of reduced amine derivatives.
Substitution: The aromatic ring in A2764 dihydrochloride can participate in electrophilic substitution reactions, where substituents on the ring are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
A2764 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the properties and functions of potassium channels, particularly TRESK channels.
Biology: The compound is employed in research to understand the role of TRESK channels in cellular excitability and signal transduction.
Medicine: A2764 dihydrochloride is investigated for its potential therapeutic applications in conditions like migraine and pain management, where TRESK channels play a significant role.
Industry: The compound is used in the development of new pharmaceuticals targeting potassium channels, contributing to the advancement of drug discovery and development
Comparison with Similar Compounds
A2764 dihydrochloride is unique in its high selectivity for the TRESK potassium channel. Similar compounds include:
TREK-1 inhibitors: These compounds also target potassium channels but with a different selectivity profile.
TALK-1 inhibitors: Similar to A2764 dihydrochloride, these inhibitors affect potassium channels but with varying degrees of selectivity and potency.
The uniqueness of A2764 dihydrochloride lies in its higher sensitivity to activated TRESK channels compared to basal currents, making it a valuable tool for specific research applications .
Properties
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N,N-diethylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.2ClH/c1-3-18(4-2)10-11-19-14-8-7-13(16)12-6-5-9-17-15(12)14;;/h5-9H,3-4,10-11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDPULCSHGKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C2C(=C(C=C1)Cl)C=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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